molecular formula C22H38O5 B12009917 15(S)-15-Methyl prostaglandin

15(S)-15-Methyl prostaglandin

Cat. No.: B12009917
M. Wt: 382.5 g/mol
InChI Key: QQCOAAFKJZXJFP-PXYMJHMQSA-N
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Description

15(S)-15-Methyl prostaglandin is a synthetic analog of naturally occurring prostaglandins, which are lipid compounds derived from arachidonic acid. Prostaglandins play crucial roles in various physiological processes, including inflammation, blood flow regulation, and the induction of labor. The addition of a methyl group at the 15th position enhances the compound’s stability and biological activity, making it a valuable tool in scientific research and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common approach starts with commercially available 2,5-dimethoxy-tetrahydrofuran, which undergoes a series of reactions such as organo-catalytic domino-aldol reaction, Mizoroki-Heck reaction, and Wittig reaction . The stereoselective introduction of the methyl group is achieved through specific reduction and oxidation reactions .

Industrial Production Methods: Industrial production of 15(S)-15-Methyl prostaglandin often employs chemoenzymatic synthesis, which combines chemical and enzymatic steps to achieve high yields and stereoselectivity. Key transformations include Baeyer-Villiger oxidation and ketoreductase-catalyzed reduction . These methods are scalable and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 15(S)-15-Methyl prostaglandin undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.

    Reduction: Reduction of ketones to alcohols.

    Substitution: Introduction of functional groups at specific positions on the prostaglandin skeleton.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various prostaglandin analogs with modified functional groups, which can be further utilized in research and therapeutic applications.

Scientific Research Applications

15(S)-15-Methyl prostaglandin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 15(S)-15-Methyl prostaglandin involves binding to specific prostaglandin receptors, which are G-protein-coupled receptors. This binding triggers a cascade of intracellular signaling pathways, leading to various physiological effects such as vasodilation, inhibition of platelet aggregation, and modulation of inflammation . The compound’s methyl group enhances its binding affinity and stability, making it more effective in exerting its biological effects.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its enhanced stability and specific stereochemistry, which confer higher biological activity and selectivity compared to its natural counterparts and other synthetic analogs .

Properties

Molecular Formula

C22H38O5

Molecular Weight

382.5 g/mol

IUPAC Name

methyl (Z)-7-[(1R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate

InChI

InChI=1S/C22H38O5/c1-4-5-10-14-22(2,26)15-13-18-17(19(23)16-20(18)24)11-8-6-7-9-12-21(25)27-3/h6,8,13,15,17-20,23-24,26H,4-5,7,9-12,14,16H2,1-3H3/b8-6-,15-13+/t17-,18?,19+,20-,22+/m1/s1

InChI Key

QQCOAAFKJZXJFP-PXYMJHMQSA-N

Isomeric SMILES

CCCCC[C@@](C)(/C=C/C1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OC)O)O)O

Canonical SMILES

CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)OC)O)O)O

Origin of Product

United States

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